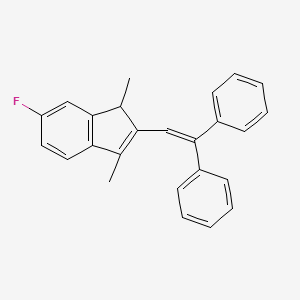![molecular formula C19H19F2OP B14185849 (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane CAS No. 924366-53-0](/img/structure/B14185849.png)
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. It features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The compound also contains two 4-fluorophenyl groups and an oxo-lambda~5~-phosphane moiety, making it a unique and versatile molecule in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the 4-Fluorophenyl Groups: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable alkylating agent.
Attachment of the Oxo-lambda~5~-phosphane Moiety: This can be done through a reaction with a phosphorus oxychloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the oxo-lambda~5~-phosphane moiety to a phosphine.
Substitution: The 4-fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Production: The compound can be used as a monomer or a co-monomer in the production of specialty polymers with enhanced properties.
Agriculture: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The oxo-lambda~5~-phosphane moiety can coordinate with metal ions, influencing various biochemical pathways. The bicyclo[2.2.1]heptane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(Bicyclo[2.2.1]heptan-2-yl)diphenylphosphane: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
(Bicyclo[2.2.1]heptan-2-yl)bis(4-chlorophenyl)oxo-lambda~5~-phosphane: Chlorine atoms instead of fluorine, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of 4-fluorophenyl groups in (Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific applications in catalysis, material science, and drug development.
特性
CAS番号 |
924366-53-0 |
|---|---|
分子式 |
C19H19F2OP |
分子量 |
332.3 g/mol |
IUPAC名 |
2-bis(4-fluorophenyl)phosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C19H19F2OP/c20-15-3-7-17(8-4-15)23(22,18-9-5-16(21)6-10-18)19-12-13-1-2-14(19)11-13/h3-10,13-14,19H,1-2,11-12H2 |
InChIキー |
WCUPFYKIXLBYFZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2P(=O)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)



![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)

![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)


